{6-[(benzylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
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Overview
Description
{6-[(benzylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzylamino group, a sulfonyl group, and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(benzylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazinone core, followed by the introduction of the benzylamino and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and sulfonylation reactions are common in the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
{6-[(benzylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxazinone ring to a more reduced form.
Substitution: The benzylamino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
{6-[(benzylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of {6-[(benzylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid involves its interaction with specific molecular targets. The benzylamino and sulfonyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- {6-[(methylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
- {6-[(ethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
Uniqueness
What sets {6-[(benzylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzylamino group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[6-(benzylsulfamoyl)-3-oxo-1,4-benzoxazin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c20-16-11-25-15-7-6-13(8-14(15)19(16)10-17(21)22)26(23,24)18-9-12-4-2-1-3-5-12/h1-8,18H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCWFTNOZRQOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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